Di-Fmoc-DL-cystathionine

Übersicht

Beschreibung

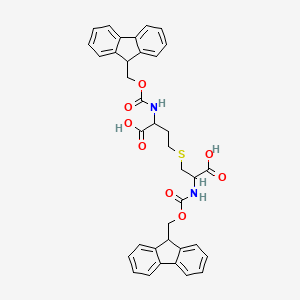

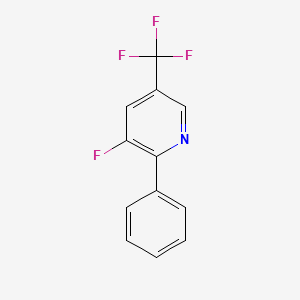

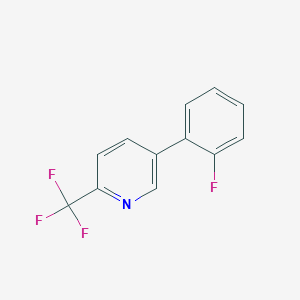

Di-Fmoc-DL-cystathionine is an Fmoc protected cysteine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Cysteine, the amino acid involved in this compound, is versatile and involved with many biological processes, including the formation of disulfide bonds, a critical component of protein structure .

Synthesis Analysis

A practical and simple method for the preparation of L-cystathionine was examined, which involves thioalkylation of N - tert -butoxycarbonyl-L-cysteine tert -butyl ester, derived from L-cystine, with (2 S )-2- ( tert -butoxycarbonyl)amino-4-iodobutanoic acid tert -butyl ester, derived from L-aspartic acid, to obtain L-cystathionine with protecting groups, followed by single-step deprotection under mild conditions .

Molecular Structure Analysis

The molecular formula of Di-Fmoc-DL-cystathionine is C37H34N2O8S . It is an Fmoc protected cysteine derivative .

Chemical Reactions Analysis

The synthesis of L-cystathionine involves thioalkylation of N - tert -butoxycarbonyl-L-cysteine tert -butyl ester, derived from L-cystine, with (2 S )-2- ( tert -butoxycarbonyl)amino-4-iodobutanoic acid tert -butyl ester, derived from L-aspartic acid .

Wissenschaftliche Forschungsanwendungen

Biomimetic Stereoselective Formation : Fmoc-modified amino acids, like Di-Fmoc-DL-cystathionine, are utilized in biomimetic synthesis. For example, Fmoc-(2R,3S)-3-methyl-Se-phenylselenocysteine was used in the synthesis of peptides containing dehydrobutyrine (Dhb), leading to biomimetic cyclization through Michael addition. This process is significant in the synthesis of lantibiotics like subtilin, demonstrating the role of Fmoc-modified amino acids in peptide synthesis and biomimetic studies (Zhou & van der Donk, 2002).

Analytical Applications : The sensitivity and specificity of Fmoc-modified amino acids make them suitable for analytical techniques. For instance, a high-performance liquid chromatography method was developed to simultaneously determine oxidized and reduced plasma aminothiols, employing Fmoc-modified amino acids as part of the detection mechanism. This method is particularly useful in studying metabolic pathways and nutritional interventions (Melnyk et al., 1999).

Fabrication of Functional Materials : Fmoc-modified amino acids and peptides, such as Di-Fmoc-DL-cystathionine, have been extensively used in the fabrication of functional materials. Their inherent hydrophobicity and aromaticity facilitate the self-organization of these molecules, leading to applications in cell cultivation, bio-templating, drug delivery, and therapeutic properties (Tao et al., 2016).

Solid Phase Peptide Synthesis : Fmoc-modified amino acids are integral in the solid-phase synthesis of peptides. They allow for the introduction of specific modifications and enable the synthesis of peptides with unique properties, potentially useful in various biological systems and related to multiple diseases (Waliczek et al., 2015).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H34N2O8S/c40-34(41)32(38-36(44)46-19-30-26-13-5-1-9-22(26)23-10-2-6-14-27(23)30)17-18-48-21-33(35(42)43)39-37(45)47-20-31-28-15-7-3-11-24(28)25-12-4-8-16-29(25)31/h1-16,30-33H,17-21H2,(H,38,44)(H,39,45)(H,40,41)(H,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUWSGAPOVGKGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCSCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H34N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-Fmoc-DL-cystathionine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1440346.png)

![2-chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1440360.png)

![Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate](/img/structure/B1440367.png)